Triple-Helix Thermal Stability
In a collagen-model peptide (alpha1(IV)1263-1277), a single-site substitution of trans-4-fluoro-L-proline (trans-Flp) for trans-4-hydroxy-L-proline (trans-Hyp) increased the triple-helical melting temperature (Tm) from 34°C to 37°C. In contrast, substitution with cis-4-fluoro-L-proline (cis-Flp) decreased the Tm to 30°C [1]. The trans-Flp-containing peptide was only ~10% denatured under the assay conditions, compared to ~15% for trans-Hyp and ~65% for cis-Flp, demonstrating that trans-Flp provides superior conformational stability [1].
| Evidence Dimension | Triple-helical thermal stability (Melting Temperature, Tm) |
|---|---|
| Target Compound Data | Tm = 37°C (trans-Flp substitution) |
| Comparator Or Baseline | Tm = 34°C (trans-Hyp substitution); Tm = 30°C (cis-Flp substitution) |
| Quantified Difference | +3°C vs. trans-Hyp; +7°C vs. cis-Flp |
| Conditions | Circular dichroism (CD) thermal denaturation of alpha1(IV)1263-1277 collagen model peptide |
Why This Matters
Higher Tm directly correlates with increased structural integrity at physiological temperatures, a critical parameter for peptide therapeutics and biomaterials where conformational fidelity dictates function.
- [1] Malkar, N. B., Lauer-Fields, J. L., Borgia, J. A., & Fields, G. B. (2002). Modulation of triple-helical stability and subsequent melanoma cellular responses by single-site substitution of fluoroproline derivatives. Biochemistry, 41(19), 6054-6064. doi:10.1021/bi012158c View Source
